(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c22-18-6-2-1-5-15(18)9-10-21(26)24-16-11-23-25(12-16)13-17-14-27-19-7-3-4-8-20(19)28-17/h1-12,17H,13-14H2,(H,24,26)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCLFRQDZSTCJE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18ClN3O3
- Molecular Weight : 395.84 g/mol
- CAS Number : 1798428-75-7
- IUPAC Name : (E)-3-(2-chlorophenyl)-N-[1-(2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)pyrazol-4-yl]prop-2-enamide
The biological activity of this compound is primarily linked to its ability to interact with various biological targets involved in cancer progression:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling, respectively .
- Targeting Growth Factors : It has been suggested that the compound may interfere with growth factor signaling pathways that promote tumor growth and metastasis .
- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing the biological activity of this compound:
- Chlorophenyl Group : The presence of the 2-chlorophenyl moiety is critical for maintaining high levels of activity against cancer cells.
- Dihydrobenzo[d][1,4]dioxin Moiety : This component contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in various experimental settings:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 395.8 g/mol
- CAS Number : 1798428-75-7
The structure of the compound features a chlorophenyl group and a pyrazole moiety, which are often associated with biological activity. The presence of the dioxin derivative enhances its potential for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide exhibit promising anticancer properties. For example, derivatives containing pyrazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research has demonstrated that related compounds possess antimicrobial activity against a range of pathogens. The incorporation of the dioxin structure may enhance the compound's efficacy against resistant strains of bacteria and fungi. Studies exploring the structure-activity relationship (SAR) have suggested that modifications to the pyrazole and dioxin components could optimize antimicrobial potency.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a similar pyrazole derivative exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as lead candidates for antibiotic development.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acrylamide Derivatives
Key Observations :
- Chlorophenyl Position : The target compound’s 2-chlorophenyl group (vs. 3- or 4-substituted chlorophenyls in ) may influence steric hindrance and electronic effects, altering binding affinity to targets like kinase ATP-binding pockets.
- Dihydrobenzodioxine vs. Pyrimidinone/Pyrazolone: The dihydrobenzodioxine system in the target compound provides enhanced planarity and oxidation resistance compared to pyrimidinone or pyrazolone cores in analogues .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Trends
Notable Findings:
- The dihydrobenzodioxine group in the target compound may improve metabolic stability compared to pyrazolone-containing analogues .
- Lack of polar groups (e.g., hydroxyl in ) reduces aqueous solubility, suggesting formulation challenges.
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data is available. However, SHELX-refined structures of related acrylamides (e.g., ) reveal planar amide bonds and twisted chlorophenyl rings (e.g., 61.8° dihedral angle in ), which may influence target binding.
- Hydrogen Bonding : The pyrazole N-H and benzodioxine oxygen atoms in the target compound could form intermolecular hydrogen bonds akin to those in , stabilizing crystal lattices or protein-ligand complexes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare acrylamide derivatives with pyrazole and dihydrobenzodioxin moieties?
- Answer : A two-step approach is typically used:
Mannich Reaction : Condensation of substituted phenols with pyrazole derivatives via Mannich reaction to install the dihydrobenzodioxin-linked pyrazole core .
Amide Coupling : Reaction of the pyrazole intermediate with (E)-3-(2-chlorophenyl)acrylic acid using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base .
Key Tools : Monitor reaction progress via TLC; purify intermediates via column chromatography.
Q. How are structural features of this compound validated post-synthesis?
- Answer : Use a combination of:
- Spectroscopy : / NMR to confirm substituent connectivity and stereochemistry (e.g., E-configuration of acrylamide).
- Mass Spectrometry : High-resolution MS for molecular ion verification.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R(10) dimer formation via N–H⋯O interactions) .
Q. What safety precautions are critical during handling?
- Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this acrylamide?
- Answer : Apply factorial design to test variables:
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%).
- Response Surface Methodology (RSM) : Identify optimal conditions for maximum yield.
- Case Study : Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions in analogous syntheses .
Q. What computational strategies predict the compound’s bioactivity and binding modes?
- Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB) to simulate interactions with target proteins (e.g., kinases).
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with experimental redox behavior .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
Q. How to resolve contradictions between predicted and observed biological activity?
- Answer :
- Hypothesis Testing : If in vitro activity is lower than computational predictions:
Solubility Assays : Measure logP to assess membrane permeability.
Metabolic Stability : Incubate with liver microsomes to identify rapid degradation.
- Structural Analog Synthesis : Modify the dihydrobenzodioxin or pyrazole substituents to enhance target affinity .
Q. What analytical techniques characterize polymorphic forms or conformational variations?
- Answer :
- SC-XRD : Resolve asymmetric units with variable dihedral angles (e.g., 54.8° vs. 77.5° between aromatic rings) .
- DSC/TGA : Identify thermal stability differences between polymorphs.
- Solid-State NMR : Detect hydrogen-bonding networks influencing crystallinity.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
